molecular formula C15H19NO7 B588056 Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate CAS No. 1031702-80-3

Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate

Cat. No.: B588056
CAS No.: 1031702-80-3
M. Wt: 325.317
InChI Key: QFBXDFLAZPHMAN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate is a chemical compound with the molecular formula C15H19NO7 . It is used in scientific research and exhibits diverse applications, ranging from drug development to material synthesis, due to its unique properties.


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms . The exact structure can be found in databases like PubChem and ChemSpider .

Scientific Research Applications

Enantioselective Hydrolysis

Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate has been studied for its role in enantioselective hydrolysis. Research by Knezović, Sunjic, and Levai (1993) explored its hydrolysis catalyzed by lipases from Pseudomonas fluorescens and Pseudomonas sp. This study highlighted the influence of the structure of the alkyl ester group on the rate of hydrolysis, demonstrating significant reactivity variations among different ester groups (Knezović, Sunjic, & Levai, 1993).

Chelate Synthesis

Dorokhov, Vasil’ev, Surzhikov, and Bogdanov (1995) investigated the chelate synthesis of various compounds, including this compound, from ethyl acetoacetate and trifluoroacetonitrile. This research provided insights into novel synthetic pathways and the preparation of specific pyridine derivatives (Dorokhov, Vasil’ev, Surzhikov, & Bogdanov, 1995).

Reductive Monoalkylation

In 2008, Sydnes, Kuse, and Isobe explored the reductive monoalkylation of nitro aryls, including ethyl (4-methoxy-3-nitrophenyl) acetate. Their work revealed conditions facilitating the conversion of different nitro aryls to secondary benzyl amino aryls, showcasing the versatility and reactivity of these compounds (Sydnes, Kuse, & Isobe, 2008).

New Derivative Synthesis

Biondi and Cagnasso (1976) conducted research on the synthesis of new derivatives suitable for the determination of (3-Methoxy-4-Hydroxyphenyl)Ethyleneglycol by Mass Fragmentography. Their research highlights the potential applications of this compound in analytical chemistry, especially in mass spectrometry (Biondi & Cagnasso, 1976).

Properties

IUPAC Name

ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7/c1-4-22-15(18)6-5-7-23-14-9-12(16(19)20)11(10(2)17)8-13(14)21-3/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBXDFLAZPHMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744160
Record name Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031702-80-3
Record name Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

70% Nitric acid (60 mL) was cooled in an ice bath. Ethyl 4-(4-ethanoyl-2-methoxylphenoxy)butanoate (21 g, 0.075 mol) was added in portions over 20 minutes. The solution was stirred for 1.5 h while monitoring the temperature, which did not rise above 22° C. The solution was cautiously poured into water (800 mL), which was then cooled to 4° C. for several hours. The product was collected via filtration and recrystallized from ethanol (250 mL) to yield ethyl 4-(4-ethanoyl-2-methoxy-5-nitrophenoxy)butanoate (11.04 g, 45.3%) as a yellow flocculent powder. 1H NMR (δ, ppm): 1.31 (t, CO2CH2CH3), 2.21 (p, ArOCH2CH2CH2), 2.52 (s, ArCOCH3), 2.56 (t, ArOCH2CH2CH2), 3.98 (s, ArOCH3), 4.19 (m, ArOCH2 and CO2CH2), 6.76 (d, aromatic H ortho to ArOCH2), 7.65 (s, aromatic H ortho to ArOCH3).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

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